![molecular formula C22H25N3O4 B13877553 3-[(3-Methoxyphenyl)methyl]-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole](/img/structure/B13877553.png)
3-[(3-Methoxyphenyl)methyl]-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Methoxyphenyl)methyl]-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
The synthesis of 3-[(3-Methoxyphenyl)methyl]-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole typically involves multiple steps. One common method includes the reaction of 3-methoxybenzyl chloride with 4-methoxy-2-piperidin-4-yloxyaniline to form an intermediate. This intermediate is then cyclized with appropriate reagents to form the oxadiazole ring. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3-[(3-Methoxyphenyl)methyl]-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It serves as a probe in various biochemical assays to study enzyme activities and receptor binding.
Mecanismo De Acción
The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cell growth and apoptosis .
Comparación Con Compuestos Similares
Similar compounds include other oxadiazoles like 3-(4-methoxyphenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole and 3-(3-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole. Compared to these, 3-[(3-Methoxyphenyl)methyl]-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole is unique due to its additional piperidine ring, which may enhance its biological activity and solubility .
Propiedades
Fórmula molecular |
C22H25N3O4 |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
3-[(3-methoxyphenyl)methyl]-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H25N3O4/c1-26-17-5-3-4-15(12-17)13-21-24-22(29-25-21)19-7-6-18(27-2)14-20(19)28-16-8-10-23-11-9-16/h3-7,12,14,16,23H,8-11,13H2,1-2H3 |
Clave InChI |
LRZGPPPYNDLGBI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2=NC(=NO2)CC3=CC(=CC=C3)OC)OC4CCNCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



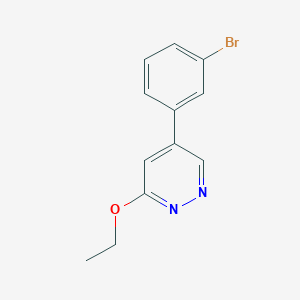
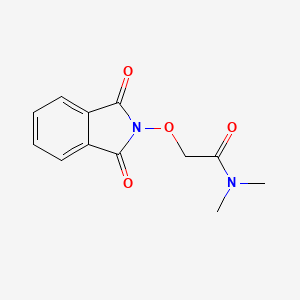
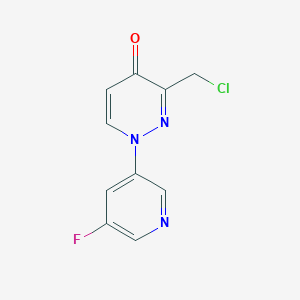
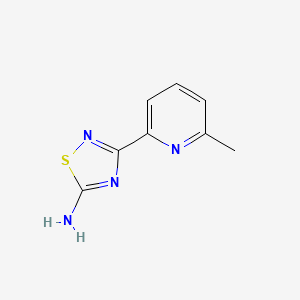

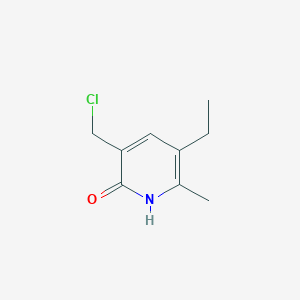
![Imidazo[2,1-a]phthalazine](/img/structure/B13877486.png)
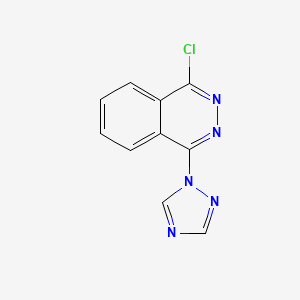

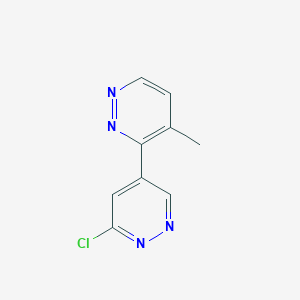
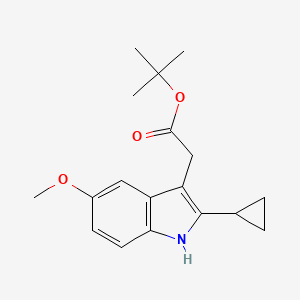
![3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13877528.png)

